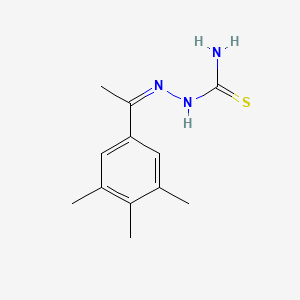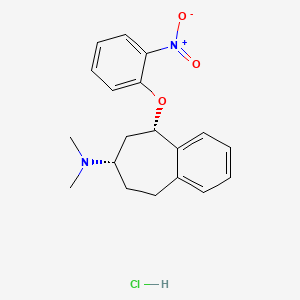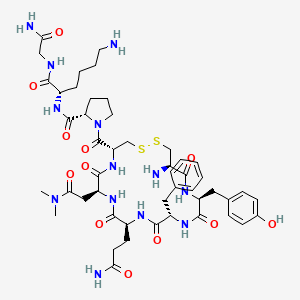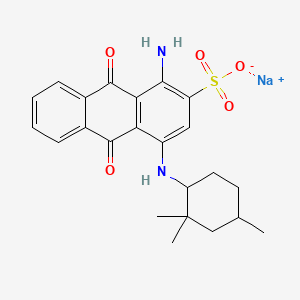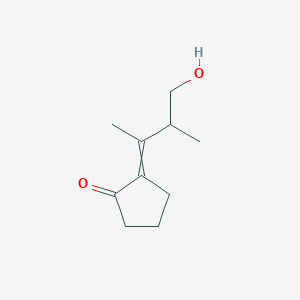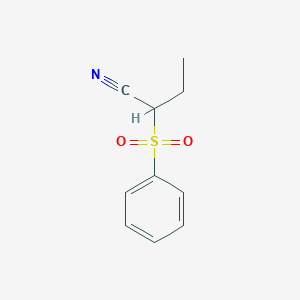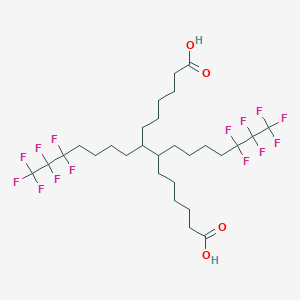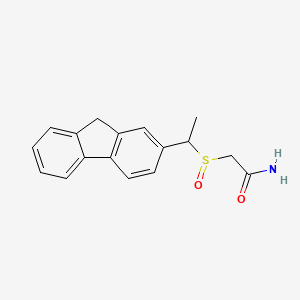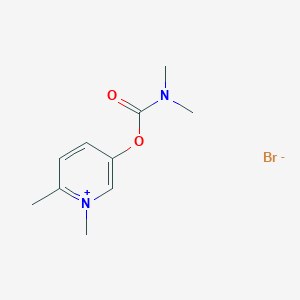![molecular formula C11H16O4 B14462022 6-[(1R)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one CAS No. 67979-58-2](/img/structure/B14462022.png)
6-[(1R)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(1R)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one is a chemical compound with the molecular formula C11H16O4. It is characterized by a pyranone ring substituted with a hydroxypentyl group and a methoxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1R)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a hydroxypentyl derivative with a methoxy-substituted pyranone precursor. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
6-[(1R)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohol derivatives. Substitution reactions can introduce new functional groups, leading to a diverse range of products .
Wissenschaftliche Forschungsanwendungen
6-[(1R)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, such as anti-inflammatory or antimicrobial effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals
Wirkmechanismus
The mechanism of action of 6-[(1R)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one involves its interaction with specific molecular targets and pathways within biological systems. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical and physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxy-4-methoxy-2H-pyran-2-one: Lacks the hydroxypentyl group, resulting in different chemical and biological properties.
6-(1-Hydroxyethyl)-4-methoxy-2H-pyran-2-one: Contains a shorter hydroxyalkyl chain, affecting its reactivity and applications .
Uniqueness
6-[(1R)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxypentyl group enhances its solubility, reactivity, and potential for interaction with biological targets, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
67979-58-2 |
|---|---|
Molekularformel |
C11H16O4 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
6-[(1R)-1-hydroxypentyl]-4-methoxypyran-2-one |
InChI |
InChI=1S/C11H16O4/c1-3-4-5-9(12)10-6-8(14-2)7-11(13)15-10/h6-7,9,12H,3-5H2,1-2H3/t9-/m1/s1 |
InChI-Schlüssel |
FWFKXWDSIIPMJT-SECBINFHSA-N |
Isomerische SMILES |
CCCC[C@H](C1=CC(=CC(=O)O1)OC)O |
Kanonische SMILES |
CCCCC(C1=CC(=CC(=O)O1)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



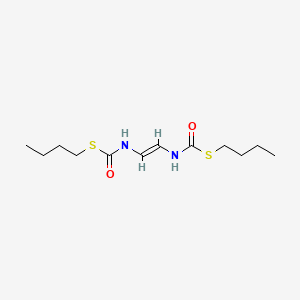
phosphanium chloride](/img/structure/B14461970.png)
